molecular formula C15H10N2O2 B140682 9-Methoxycanthin-6-one CAS No. 74991-91-6

9-Methoxycanthin-6-one

Cat. No. B140682
CAS RN: 74991-91-6
M. Wt: 250.25 g/mol
InChI Key: OWCRARVHWCCRAG-UHFFFAOYSA-N
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Description

9-Methoxycanthin-6-one is an indole alkaloid that is the 9-methoxy derivative of canthin-6-one . It is isolated from Eurycoma longifolia and Simaba multiflora, and exhibits cytotoxic activity towards human cancer cell lines . It has a role as a metabolite, an antineoplastic agent, and an antiplasmodial drug .


Synthesis Analysis

The synthesis of 9-Methoxycanthin-6-one involves a two-step total synthesis process. This includes a one-pot sequential Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reaction .


Molecular Structure Analysis

The molecular formula of 9-Methoxycanthin-6-one is C15H10N2O2 . The molecular weight is 250.25 g/mol . The optimized structures of 9-Methoxycanthin-6-one can be found in various scientific resources .


Chemical Reactions Analysis

9-Methoxycanthin-6-one is a canthin-6-one alkaloid from the intact plant parts and callus cultures of Eurycoma longifolia (Tongkat Ali). Canthin-6-one alkaloids were evaluated for their cytotoxic activity against a HT-1080 human fibrosarcoma cell line .


Physical And Chemical Properties Analysis

9-Methoxycanthin-6-one is a yellow amorphous powder . Its molecular formula was determined as C15H10N2O2 by EIMS at m/z 251.3 [M + H]+, 1H and 13C-NMR spectra .

Scientific Research Applications

Oncology: Anti-Cancer Potential

9-Methoxycanthin-6-one has shown promising in vitro anti-cancer activities against various cancer cell lines, including ovarian, breast, colorectal, skin, and cervical cancers . It induces apoptosis in a concentration-dependent manner and affects the expression of apoptotic-related proteins, which could make it a valuable compound in cancer research and therapy development.

Pharmacology: Therapeutic Applications

In the realm of pharmacology, 9-Methoxycanthin-6-one is being explored for its potential therapeutic effects on chronic inflammatory diseases by targeting multiple inflammatory mediators . Its role in modulating major signaling pathways like the NLRP3 inflammasome and the NF-κB signaling pathway is of particular interest for managing conditions characterized by persistent inflammation.

Biochemistry: Molecular Mechanisms

Biochemically, 9-Methoxycanthin-6-one’s ability to induce apoptosis and alter protein expression profiles offers insights into the molecular mechanisms of cell death . Understanding these processes can contribute to the development of new drugs and therapeutic strategies.

Medicinal Chemistry: Drug Development

Medicinal chemistry research focuses on the synthesis and characterization of bioactive compounds. 9-Methoxycanthin-6-one’s anti-tumor properties are being studied for the development of new anti-cancer agents . Its cytotoxic activity towards various human cancer cell lines is particularly noteworthy.

Biotechnology: Tissue Culture and Secondary Metabolite Production

Biotechnological applications of 9-Methoxycanthin-6-one include its production in elicited hairy root cultures of Eurycoma longifolia . This approach meets the herbal industry’s demand for this compound and supports the conservation of medicinal plants.

Agriculture: Plant Tissue Culture

In agriculture, 9-Methoxycanthin-6-one is produced from callus cultures of Eurycoma longifolia, which is used as a health tonic and aphrodisiac . The compound’s presence in plant parts and callus tissues highlights its potential use in improving the productivity of medicinal plants.

Mechanism of Action

Target of Action

9-Methoxycanthin-6-one, an alkaloid compound, primarily targets cancer cells . It has been found to exhibit cytotoxic activity against various cancer cell lines, including ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in the inhibition of cancer cell proliferation . The compound’s mode of action is concentration-dependent, meaning the degree of apoptosis induction varies with the concentration of 9-Methoxycanthin-6-one .

Biochemical Pathways

9-Methoxycanthin-6-one affects the expressions of apoptotic-related proteins, which are involved in the regulation of apoptosis . These proteins include pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Other proteins such as acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .

Result of Action

The primary result of 9-Methoxycanthin-6-one’s action is the induction of apoptosis in cancer cells . This leads to a decrease in cancer cell proliferation, contributing to its anti-cancer activities .

Safety and Hazards

9-Methoxycanthin-6-one is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCRARVHWCCRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432290
Record name CHEBI:66699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxycanthin-6-one

CAS RN

74991-91-6
Record name 9-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74991-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEBI:66699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 9-Methoxycanthin-6-one is a bioactive alkaloid found in the roots of Eurycoma longifolia Jack, also known as Tongkat Ali, a medicinal plant native to Southeast Asia. [, , , , , , ] It belongs to the canthin-6-one class of compounds. [, , , ]

ANone: Studies have shown that 9-Methoxycanthin-6-one exhibits several biological activities, including:

  • Cytotoxic activity: It displays cytotoxicity against various human cancer cell lines, including lung, breast, colon, and ovarian cancer cells. [, , , , , ]
  • Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated murine and human macrophages. [, ]
  • Antimalarial activity: Studies indicate significant antimalarial activity against Plasmodium falciparum strains. []
  • Phosphodiesterase-5 (PDE-5) inhibitory activity: 9-Methoxycanthin-6-one inhibits PDE-5, an enzyme involved in regulating blood flow, suggesting potential applications for erectile dysfunction. []

A: While the exact mechanism of action is still under investigation, research suggests that 9-Methoxycanthin-6-one induces apoptosis (programmed cell death) in cancer cells. [] Proteomic analysis has revealed that it affects the expression of various apoptotic-related proteins, including pyruvate kinase, annexin A2, galectin-3, heterogeneous nuclear ribonucleoprotein A1, peroxiredoxin 3, and glyceraldehyde-3-phosphate dehydrogenase. []

A: 9-Methoxycanthin-6-one is found in various parts of the Eurycoma longifolia plant, with the highest concentration typically detected in the tap root. [, ] It is also present in other parts, including leaves, petioles, stems, rachis, fibrous roots, cotyledons, and the embryo. [, ]

ANone: Yes, 9-Methoxycanthin-6-one can be produced through in vitro plant tissue culture techniques. Research has demonstrated its production in:

  • Callus cultures: These cultures, derived from different Eurycoma longifolia explants, have shown the ability to produce the compound. [, ] Notably, fibrous root-derived callus yielded the highest concentration. [, ]
  • Hairy root cultures: Transgenic hairy roots, generated using Agrobacterium rhizogenes, have demonstrated a significantly higher yield of 9-Methoxycanthin-6-one compared to wild roots. [, , , ]

ANone: Several factors have been shown to influence 9-Methoxycanthin-6-one production in in vitro cultures:

  • Basal Media: Murashige and Skoog (MS) medium generally supports higher 9-Methoxycanthin-6-one content in callus cultures compared to other media like Gamborg, Schenk and Hildebrandt, and White. []
  • Medium Strength: Using a quarter-strength MS basal media for callus cultures resulted in higher yields compared to full-strength media. []
  • Carbon Source: Fructose, at a concentration of 2% (w/v), has been found to promote higher production of 9-Methoxycanthin-6-one in callus cultures compared to other carbon sources tested. []
  • Plant Growth Regulators: The addition of dicamba, a plant growth regulator, at a specific concentration (3.0 mg/L) to the culture media enhanced 9-Methoxycanthin-6-one production in callus cultures. []
  • Initial pH: An initial pH of 5.5 in the culture media yielded the highest 9-Methoxycanthin-6-one production in Eurycoma longifolia callus cultures. []
  • Elicitors: Elicitation using methyl jasmonate, salicylic acid, and yeast extract has been shown to enhance the production of 9-Methoxycanthin-6-one in hairy root cultures. [, , , ]

A: Yes, the complex matrices of Eurycoma longifolia and Eurycoma harmandiana extracts can pose challenges for chromatographic separation and analysis of 9-Methoxycanthin-6-one and other canthin-6-one alkaloids. [] While techniques like micellar liquid chromatography (MLC) have been explored, conventional high-performance liquid chromatography (HPLC) currently demonstrates superior performance for analyzing these compounds, especially in complex matrices and low concentrations. []

A: Studies using liver microsomes revealed that 9-Methoxycanthin-6-one undergoes metabolism, primarily through hydroxylation and O-demethylation. [] The metabolites detected in in vitro studies were consistent with those found in urine and serum samples after ingestion of either pure 9-Methoxycanthin-6-one or Eurycoma longifolia root extract. []

A: The identification of specific metabolites, including the glucuronide of 9-Methoxycanthin-6-one and its O-demethylated product, in biological samples could serve as potential markers for detecting the use of Eurycoma longifolia preparations in doping control. []

ANone: In addition to 9-Methoxycanthin-6-one, other canthin-6-one alkaloids isolated from Eurycoma longifolia include:

  • Canthin-6-one [, , ]
  • 9-Hydroxycanthin-6-one [, , ]
  • 9,10-Dimethoxycanthin-6-one [, ]
  • Canthin-6-one-N-oxide [, ]
  • 9-Hydroxycanthin-6-one-N-oxide []
  • 4,9-Dimethoxycanthin-6-one []
  • 10-Hydroxy-11-methoxycanthin-6-one []

ANone: Future research on 9-Methoxycanthin-6-one could focus on:

  • Exploring potential synergistic effects of 9-Methoxycanthin-6-one with other established drugs. []
  • Investigating its potential for use in combination with existing chemotherapeutic agents for cancer treatment. []
  • Developing and validating robust analytical methods for the quantification of 9-Methoxycanthin-6-one in various biological matrices to support pharmacokinetic and bioavailability studies. []

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